Welcome to the BenchChem Online Store!
molecular formula C10H13NO B073798 Butanamide, N-phenyl- CAS No. 1129-50-6

Butanamide, N-phenyl-

Cat. No. B073798
M. Wt: 163.22 g/mol
InChI Key: UHANVDZCDNSILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09065061B2

Procedure details

First, 16 g of aniline, 200 mL of tetrahydrofuran (THF), 26 g of triethylamine (Et3N) were put in a 500 mL three-neck flask, and stirred under cooling in ice. Then, a mixed solution of 18 g of btyryl chloride and 50 mL of THF was dripped to the above mixed solution through a 100 mL dropping funnel. After the dripping, the mixture was stirred for 2 hours while the temperature was increased to room temperature. After the stirring, the reaction mixture was added to 200 mL of water, and stirred at room temperature. This mixed solution was separated to an organic layer and an aqueous layer, and the aqueous layer was extracted with chloroform. The extract and the previously resulting organic layer were combined, and washed with saturated saline. After the washing, anhydrate magnesium sulfate was added to the organic layer for drying. The mixture after the drying was subjected to gravity filtration, and the filtrate was concentrated to give a solid. This solid was washed with a mixed solvent of chloroform and hexane, so that N-phenylbutyramide was prepared (a white solid, yield: 92%). The synthetic scheme of Step 1 is shown by (a-7).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.C(N(CC)CC)C.[Cl-]>O>[C:2]1([NH:1][C:9](=[O:8])[CH2:10][CH2:11][CH3:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
26 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in ice
STIRRING
Type
STIRRING
Details
After the dripping, the mixture was stirred for 2 hours while the temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
This mixed solution was separated to an organic layer
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer, and the aqueous layer was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The extract
WASH
Type
WASH
Details
washed with saturated saline
ADDITION
Type
ADDITION
Details
After the washing, anhydrate magnesium sulfate was added to the organic layer
CUSTOM
Type
CUSTOM
Details
for drying
FILTRATION
Type
FILTRATION
Details
The mixture after the drying was subjected to gravity filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
This solid was washed with a mixed solvent of chloroform and hexane, so that N-phenylbutyramide
CUSTOM
Type
CUSTOM
Details
was prepared (a white solid, yield: 92%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC(CCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.